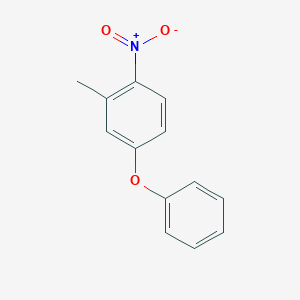

2-Methyl-1-nitro-4-phenoxybenzene

Descripción general

Descripción

El clorhidrato de 2,6-dihidroxipirida es un compuesto químico con la fórmula molecular C5H5NO2·HCl. Es un derivado de la piridina, caracterizado por la presencia de dos grupos hidroxilo en las posiciones 2 y 6 del anillo de piridina. Este compuesto es conocido por su apariencia cristalina de color amarillo claro y es soluble en agua .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El clorhidrato de 2,6-dihidroxipirida se puede sintetizar mediante varios métodos. Un enfoque común implica la hidroxilación de derivados de piridina. La reacción generalmente requiere un catalizador y condiciones de reacción específicas para garantizar la introducción selectiva de grupos hidroxilo en las posiciones deseadas .

Métodos de Producción Industrial: En entornos industriales, la producción de clorhidrato de 2,6-dihidroxipirida a menudo implica el uso de procesos catalíticos avanzados para lograr altos rendimientos y pureza. Las condiciones de reacción se optimizan para garantizar una conversión eficiente y productos secundarios mínimos .

Análisis De Reacciones Químicas

Tipos de Reacciones: El clorhidrato de 2,6-dihidroxipirida experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar para formar 2,3,6-trihidroxipirida.

Reducción: Aunque menos comunes, las reacciones de reducción pueden modificar los grupos hidroxilo a otros grupos funcionales.

Sustitución: Los grupos hidroxilo se pueden sustituir con otros grupos funcionales en condiciones específicas.

Reactivos y Condiciones Comunes:

Oxidación: Los reactivos comunes incluyen oxígeno y enzimas oxidantes específicas.

Reducción: Agentes reductores como el gas hidrógeno o los hidruros metálicos.

Sustitución: Se pueden utilizar varios nucleófilos para reemplazar los grupos hidroxilo.

Principales Productos:

Oxidación: 2,3,6-Trihidroxipirida.

Reducción: Derivados modificados de piridina.

Sustitución: Varios compuestos de piridina sustituidos.

Aplicaciones Científicas De Investigación

Introduction to 2-Methyl-1-nitro-4-phenoxybenzene

This compound, with the chemical formula CHNO, is a compound of interest in various scientific fields due to its unique chemical structure and properties. This article explores its applications in scientific research, particularly in organic synthesis, pharmaceuticals, and agricultural chemistry.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its nitro and phenoxy groups allow for diverse reactions, including:

- Reduction Reactions : The nitro group can be reduced to an amine, which is useful for synthesizing pharmaceuticals. For example, a study demonstrated the reduction of this compound using palladium on activated charcoal under hydrogen atmosphere, yielding 2-methyl-4-phenoxyaniline with a high yield of 93% .

Pharmaceutical Applications

The compound's derivatives have shown potential in medicinal chemistry. Research indicates that modifications of the nitro and phenoxy groups can lead to compounds with significant biological activity, including:

- Antimicrobial Agents : Some derivatives exhibit antimicrobial properties, making them candidates for drug development.

- Enzyme Inhibitors : Studies are ongoing to evaluate their effectiveness as enzyme inhibitors, which could lead to therapeutic applications in treating diseases related to enzyme dysfunction .

Agricultural Chemistry

This compound has been explored for its herbicidal properties. It is part of a class of compounds that demonstrate selective herbicidal activity:

- Herbicide Development : The compound has been utilized in the formulation of herbicides effective against a range of weeds such as wild mustard and amaranth. Its application rates have been optimized for pre-emergence and post-emergence weed control .

Photodynamic Therapy

Recent research has indicated that compounds similar to this compound may be used in photodynamic therapy (PDT). PDT involves using light-sensitive compounds that produce reactive oxygen species upon light activation, which can selectively destroy cancer cells.

Case Study 1: Synthesis of Antimicrobial Agents

A study focused on synthesizing derivatives of this compound to evaluate their antimicrobial properties. The synthesized compounds were tested against various bacterial strains, showing promising results that support further development into potential antibiotics.

Case Study 2: Herbicidal Efficacy

In agricultural studies, formulations containing this compound were tested in field trials. Results indicated effective control of specific weed species at defined application rates, demonstrating its utility as a selective herbicide in cereal grain and vegetable crops.

Mecanismo De Acción

El mecanismo de acción del clorhidrato de 2,6-dihidroxipirida implica su interacción con enzimas específicas. Por ejemplo, actúa como sustrato para las enzimas monooxigenasas, que catalizan la hidroxilación del compuesto. Esta reacción implica la transferencia de un átomo de oxígeno del oxígeno molecular al sustrato, lo que da como resultado la formación de 2,3,6-trihidroxipirida . La enzima 2,6-dihidroxipirida-3-hidroxilasa, producida en Escherichia coli, es responsable de catalizar el sexto paso de la degradación de la nicotina en la bacteria Arthrobacter nicotinovoran .

Compuestos Similares:

2,3-Dihidroxipirida: Similar en estructura pero con grupos hidroxilo en las posiciones 2 y 3.

2,5-Dihidroxipirida: Grupos hidroxilo en las posiciones 2 y 5.

2,4-Dihidroxipirida: Grupos hidroxilo en las posiciones 2 y 4.

Singularidad: El clorhidrato de 2,6-dihidroxipirida es único debido a su patrón específico de hidroxilación, que confiere propiedades químicas y reactividad distintas. Esto lo hace particularmente valioso en estudios relacionados con reacciones catalizadas por enzimas y su papel como intermedio en la degradación de la nicotina .

Comparación Con Compuestos Similares

2,3-Dihydroxypyridine: Similar in structure but with hydroxyl groups at the 2 and 3 positions.

2,5-Dihydroxypyridine: Hydroxyl groups at the 2 and 5 positions.

2,4-Dihydroxypyridine: Hydroxyl groups at the 2 and 4 positions.

Uniqueness: 2,6-Dihydroxypyridine hydrochloride is unique due to its specific hydroxylation pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in studies related to enzyme-catalyzed reactions and its role as an intermediate in the degradation of nicotine .

Actividad Biológica

2-Methyl-1-nitro-4-phenoxybenzene is a nitro compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

This compound features a nitro group (-NO2) attached to a phenoxybenzene structure, which enhances its reactivity and biological interactions. The presence of the nitro group is crucial as it can participate in redox reactions, influencing various biological pathways.

The biological activity of this compound primarily involves:

- Redox Reactions : The nitro group can undergo reduction, generating reactive nitrogen species that may exert cytotoxic effects on cells.

- Enzyme Modulation : The compound can interact with enzymes and receptors through hydrogen bonding and π-π interactions, potentially altering their activity .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of nitro compounds, including this compound. Nitro groups are known to exhibit broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi .

Antitumor Activity

Research indicates that compounds with similar structures display significant antitumor properties. For instance, in cytotoxicity assays, certain derivatives demonstrated low IC50 values, indicating strong potential as anticancer agents .

| Compound | IC50 (µg/mL) | Activity |

|---|---|---|

| This compound | 12.2 | Antitumor |

| Related Nitro Compound | 67.45 | Antitumor |

Herbicidal Effects

Compounds structurally related to this compound have been identified as effective herbicides. Their application in agricultural settings has shown efficacy against common weeds like wild mustard and amaranth, making them valuable for crop management .

Study on Antimicrobial Activity

A study published in PubMed evaluated the antimicrobial effects of various nitro compounds, including this compound. The results indicated that the compound exhibited significant inhibition against H. pylori and other pathogenic bacteria, supporting its potential use in treating infections .

Anticancer Research

In another investigation focused on cancer therapeutics, derivatives of this compound were tested for their ability to induce apoptosis in cancer cells. The results showed a strong correlation between the structural features of the compounds and their cytotoxic effects, highlighting the importance of the nitro group in enhancing biological activity .

Propiedades

IUPAC Name |

2-methyl-1-nitro-4-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-10-9-12(7-8-13(10)14(15)16)17-11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHVZTXZLIRSTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369505 | |

| Record name | 2-nitro-5-phenoxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112880-83-8 | |

| Record name | 2-nitro-5-phenoxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.